![molecular formula C18H18O2 B14234594 (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol CAS No. 380414-65-3](/img/structure/B14234594.png)
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes two inden-1-yl groups and two hydroxyl groups, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and suitable chiral catalysts.
Reaction Conditions: The key step involves the enantioselective hydrogenation of indene to produce the chiral intermediate. This reaction is often carried out under high pressure and in the presence of a chiral catalyst.
Hydroxylation: The chiral intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or other suitable oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: TsCl, SOCl2, phosphorus tribromide (PBr3).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Diols.
Substitution: Tosylates, chlorides, bromides.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a chiral ligand in asymmetric synthesis. It can also be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its chiral nature makes it a candidate for the development of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In the industrial sector, this compound is used in the production of chiral catalysts and ligands for various chemical processes. Its ability to induce chirality in reactions makes it valuable for the synthesis of high-value chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the inden-1-yl groups provide steric interactions that influence the binding affinity and selectivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound , with similar chemical properties but different biological activities.
(1S,2S)-1,2-dihydroxy-1,2-dihydro-1H-inden: A simpler analog with only one inden-1-yl group and two hydroxyl groups.
(1S,2S)-1,2-dihydroxy-1H-indene: Another analog with a different arrangement of hydroxyl groups and inden-1-yl groups.
Uniqueness
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol is unique due to its specific chiral configuration and the presence of two inden-1-yl groups. This structure provides distinct steric and electronic properties that can be exploited in various chemical and biological applications. Its ability to form enantiomerically pure compounds makes it valuable in the development of chiral drugs and catalysts.
Propiedades
Número CAS |
380414-65-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C18H18O2/c19-15-9-11-5-1-3-7-13(11)17(15)18-14-8-4-2-6-12(14)10-16(18)20/h1-8,15-20H,9-10H2/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
BRNWPPMSCLARQU-XSLAGTTESA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC=C21)[C@@H]3[C@H](CC4=CC=CC=C34)O)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)C3C(CC4=CC=CC=C34)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
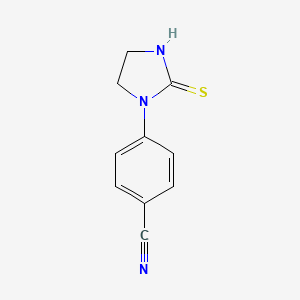
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

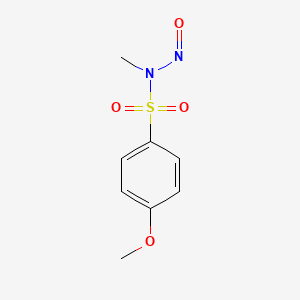


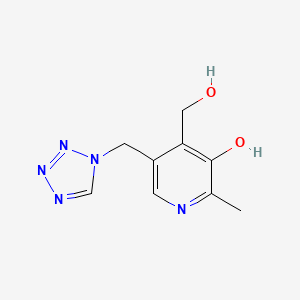
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
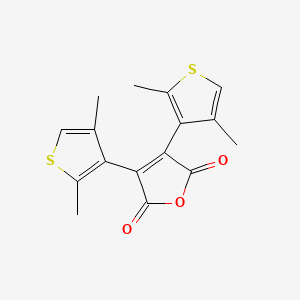
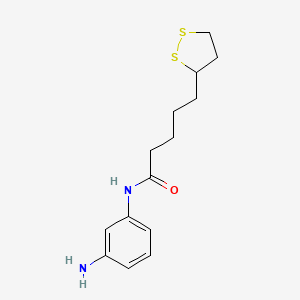
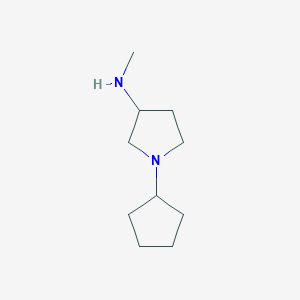
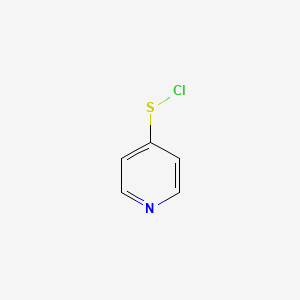
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
